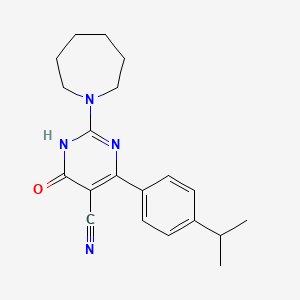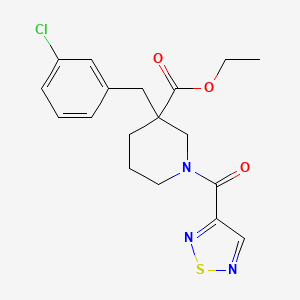![molecular formula C18H20N2O2 B6117973 N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6117973.png)
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly known as DMOG, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. DMOG is a member of the family of α-ketoglutarate (α-KG) analogs, which have been shown to modulate the activity of a range of enzymes that use α-KG as a cofactor.
作用机制
DMOG works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which normally catalyze the hydroxylation of HIF-1α at specific proline residues. This hydroxylation marks HIF-1α for degradation by the proteasome, leading to reduced HIF activity. By inhibiting PHD activity, DMOG prevents HIF-1α hydroxylation and stabilizes the protein, leading to increased HIF activity.
Biochemical and Physiological Effects:
In addition to its effects on HIF pathways, DMOG has been shown to have a range of other biochemical and physiological effects. For example, DMOG has been shown to inhibit the activity of histone demethylases, leading to increased histone methylation and altered gene expression. DMOG has also been shown to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
实验室实验的优点和局限性
One of the primary advantages of DMOG is its specificity for PHD enzymes, which allows for targeted modulation of HIF pathways without affecting other cellular processes. Additionally, DMOG has been shown to be effective in a range of cell types and animal models, suggesting broad applicability. However, DMOG is not without limitations. For example, DMOG has a relatively short half-life in vivo, which may limit its effectiveness in certain contexts. Additionally, DMOG may have off-target effects on other enzymes that use α-KG as a cofactor, which could complicate interpretation of results.
未来方向
There are a range of potential future directions for research on DMOG and α-KG analogs more broadly. One area of interest is the development of more potent and selective PHD inhibitors, which could have improved efficacy and reduced off-target effects. Another area of interest is the investigation of the effects of DMOG on other cellular pathways beyond HIF, which could reveal new therapeutic targets. Finally, there is interest in the development of DMOG-based therapies for a range of diseases, including cancer and ischemic injury, which could have significant clinical impact.
合成方法
DMOG can be synthesized using a variety of methods, including the reaction of N-(3,4-dimethylphenyl)ethylenediamine with benzoyl chloride in the presence of triethylamine. The resulting product can be purified using standard chromatographic techniques.
科学研究应用
DMOG has been extensively studied for its effects on hypoxia-inducible factor (HIF) pathways, which play a critical role in cellular adaptation to low oxygen levels. DMOG has been shown to stabilize HIF-1α, the regulatory subunit of the HIF complex, leading to increased expression of downstream target genes. This effect has been observed in a range of cell types and has potential applications in a variety of disease contexts, including cancer and ischemic injury.
属性
IUPAC Name |
N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-10-16(11-13(12)2)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMXBYLZXEMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6117915.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6117920.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)
![N-(3-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117938.png)
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)

![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)

![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)

![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
